molecular formula C18H11FN2O2S B239693 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

Cat. No. B239693
M. Wt: 338.4 g/mol
InChI Key: ZHALIPXZTNAKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide, also known as BFT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFT is a fluorescent probe that is used to detect protein aggregation in vitro and in vivo.

Mechanism of Action

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide binds to amyloid fibrils, which are a hallmark of protein aggregation. The fluorescence of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is enhanced upon binding to amyloid fibrils, allowing for their detection. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit this process.
Biochemical and Physiological Effects
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been shown to be non-toxic and non-cytotoxic in vitro and in vivo. It has also been shown to be cell-permeable, allowing for its use in live cell imaging studies. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been used to study the effects of various compounds on protein aggregation and to identify potential therapeutic targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is its high sensitivity and selectivity for amyloid fibrils. It has been shown to be more sensitive than other commonly used fluorescent probes such as thioflavin T. However, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has a relatively short half-life, which limits its use in long-term studies. It also has a relatively low quantum yield, which can limit its use in low-concentration samples.

Future Directions

There are many potential future directions for the use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide in scientific research. One area of interest is the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can be used to screen for compounds that can inhibit protein aggregation and to study the mechanisms of these compounds. Another area of interest is the development of new imaging techniques for the detection of amyloid fibrils in vivo. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can be used to develop new imaging agents that can be used in clinical settings. Finally, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can be used to study the effects of various environmental factors on protein aggregation, such as pH, temperature, and pressure. This can help to better understand the mechanisms of protein aggregation and to develop new therapies for these diseases.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with 2-chlorobenzoic acid to form 2-(2-fluorophenyl)benzoic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form N-(2-(2-fluorophenyl)benzoxazol-5-yl)thiophene-2-carboxamide. Finally, this intermediate is treated with trifluoroacetic acid to form the final product, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide.

Scientific Research Applications

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a fluorescent probe that is used to detect protein aggregation in vitro and in vivo. Protein aggregation is a common phenomenon in many neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is used to study the mechanisms of protein aggregation and to develop new therapies for these diseases.

properties

Product Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

Molecular Formula

C18H11FN2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H11FN2O2S/c19-13-5-2-1-4-12(13)18-21-14-10-11(7-8-15(14)23-18)20-17(22)16-6-3-9-24-16/h1-10H,(H,20,22)

InChI Key

ZHALIPXZTNAKHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.